2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. DMQX is a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that is widely distributed throughout the central nervous system.
Mecanismo De Acción
2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the AMPA receptor, which is involved in the regulation of synaptic transmission in the central nervous system. By blocking the AMPA receptor, 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile reduces the excitability of neurons and inhibits the spread of epileptiform activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile have been extensively studied in animal models. 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to have potential applications in the treatment of chronic pain and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages as a research tool, including its ability to selectively block the AMPA receptor and its potential therapeutic applications in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several potential future directions for research on 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, including further studies of its mechanism of action and its potential therapeutic applications in the treatment of neurological disorders. Additional research is also needed to better understand the potential limitations and risks associated with the use of 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical settings.
Métodos De Síntesis
The synthesis of 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 2-methylphenylacetonitrile with morpholine to form the corresponding imine. This is followed by the addition of dimethylamine and subsequent reduction with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with a quinoline derivative to form 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.
Aplicaciones Científicas De Investigación
2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, particularly epilepsy. Its ability to selectively block the AMPA receptor has been shown to reduce the severity and frequency of seizures in animal models. 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have potential applications in the treatment of chronic pain and depression.
Propiedades
Nombre del producto |
2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
---|---|
Fórmula molecular |
C23H28N4O2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-amino-7,7-dimethyl-4-(2-methylphenyl)-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H28N4O2/c1-15-6-4-5-7-16(15)20-17(14-24)22(25)27(26-8-10-29-11-9-26)18-12-23(2,3)13-19(28)21(18)20/h4-7,20H,8-13,25H2,1-3H3 |
Clave InChI |
KJIIIRNHHBUEPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N |
SMILES canónico |
CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.